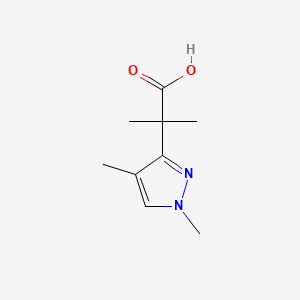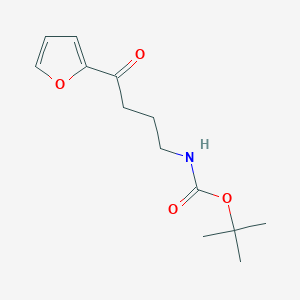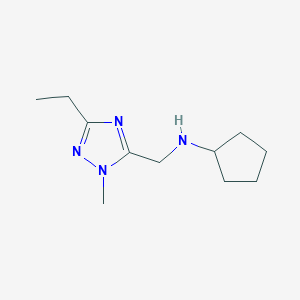
n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine: is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclopentanamine moiety attached to a triazole ring, which is further substituted with ethyl and methyl groups. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine can be achieved through various synthetic routes. One common method involves the reaction of 3-ethyl-1-methyl-1h-1,2,4-triazole with cyclopentanamine under appropriate conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research due to its potential biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: In medicinal chemistry, triazole derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, and anticancer activities .
Industry: The compound finds applications in the industrial sector as well. It can be used in the development of agrochemicals, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity or block receptor binding, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
3-Ethyl-1H-1,2,4-triazole: Another triazole derivative with an ethyl group substitution.
Cyclopentanamine: A compound with a cyclopentane ring and an amine group.
Uniqueness: n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine is unique due to its specific combination of a triazole ring with ethyl and methyl substitutions and a cyclopentanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C11H20N4/c1-3-10-13-11(15(2)14-10)8-12-9-6-4-5-7-9/h9,12H,3-8H2,1-2H3 |
InChI Key |
MZHOIVDAMBPBFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CNC2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


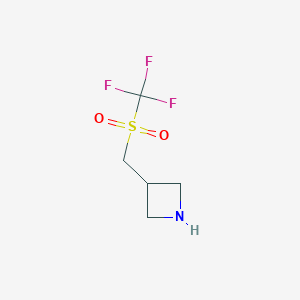
![6-(Trifluoromethyl)spiro[3.3]heptan-1-one](/img/structure/B13473539.png)
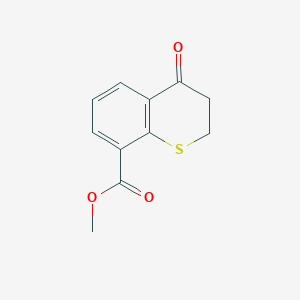
![4-(Bromomethyl)spiro[2.3]hexane](/img/structure/B13473552.png)
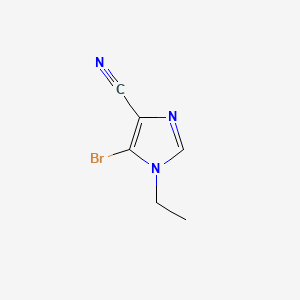
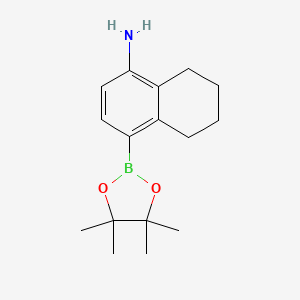
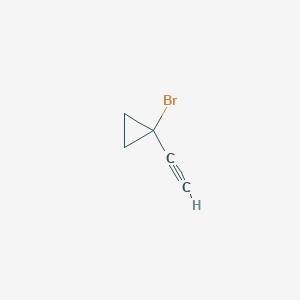
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)

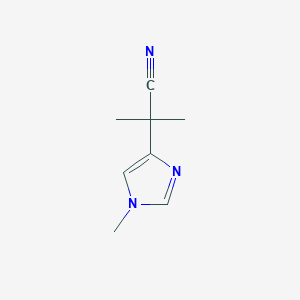
![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)
